pyrimidine-4,5,6-triamine

Vue d'ensemble

Description

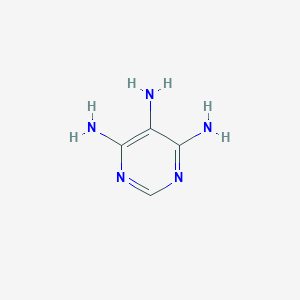

pyrimidine-4,5,6-triamine is a pyrimidine derivative with the molecular formula C4H7N5. It is a compound of interest due to its unique structure, which includes three amino groups attached to the pyrimidine ring. This compound is used in various chemical and biological applications, making it a valuable subject of study.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: pyrimidine-4,5,6-triamine can be synthesized through several methods. One common method involves the reduction of 4,6-diamino-5-nitropyrimidine using zinc dust and a suitable acid . The reaction is carried out in water at a temperature range of 20° to 65°C. The resulting product is then purified through a series of steps involving pH adjustments and precipitation .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Analyse Des Réactions Chimiques

Substitution Reactions

The amino groups in pyrimidine-4,5,6-triamine participate in nucleophilic substitution reactions, forming derivatives with altered electronic and steric properties.

Condensation Reactions

The compound undergoes condensation with carbonyl-containing reagents to form fused heterocycles or extended π-systems.

-

Aldol Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield β-hydroxy intermediates, which dehydrate to form α,β-unsaturated products .

-

Cyclocondensation : With malononitrile in acidic conditions, forms pyrimido[4,5-d]pyrimidine derivatives via intramolecular cyclization .

Example :

Nitrosation

Controlled nitrosation introduces nitroso groups, enabling further functionalization.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Nitrous acid (HNO₂) | Aqueous HCl, 0–5°C | 5-nitroso-2,4,6-triaminopyrimidine | Intermediate for pharmaceuticals and dyes . |

Mechanism :

-

Protonation of the pyrimidine ring enhances electrophilicity at the 5-position.

Redox Reactions

The amino groups and pyrimidine ring participate in oxidation and reduction processes.

-

Oxidation :

-

Reduction :

Coordination Chemistry

This compound acts as a polydentate ligand for transition metals, forming complexes with applications in catalysis.

| Metal Ion | Coordination Sites | Complex Structure | Reference |

|---|---|---|---|

| Cu(II) | N4, N5, N6 | Octahedral geometry with two water ligands | |

| Fe(III) | N4, N5 | Trigonal bipyramidal with chloride ligands |

Photochemical Reactivity

UV irradiation induces dimerization via [2+2] cycloaddition, forming cyclobutane-linked dimers analogous to DNA photolesions .

Key Observation :

Applications De Recherche Scientifique

pyrimidine-4,5,6-triamine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets. For instance, in its role as an antimalarial agent, it targets the vacuolar ATP synthase in Plasmodium falciparum, disrupting the parasite’s energy production and leading to its death . This compound’s ability to interact with various biological pathways makes it a versatile molecule for therapeutic applications.

Comparaison Avec Des Composés Similaires

2,4,6-Triaminopyrimidine: Another pyrimidine derivative with three amino groups, but with a different arrangement of the amino groups on the ring.

4,6-Diamino-5-nitropyrimidine: A precursor in the synthesis of pyrimidine-4,5,6-triamine.

Uniqueness: this compound is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Activité Biologique

Pyrimidine-4,5,6-triamine, also known as 4,5,6-triaminopyrimidine, is a nitrogen-rich heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and infectious diseases. This article explores the biological activity of this compound, summarizing key research findings and case studies.

This compound has the molecular formula CHN and features three amino groups attached to the pyrimidine ring. Its structure allows for diverse chemical reactivity and biological interactions. The compound can be synthesized through various methods, including reduction of 4,6-diamino-5-nitropyrimidine.

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. For example:

- Antimalarial Activity : It has been shown to inhibit vacuolar ATP synthase in Plasmodium falciparum, disrupting the parasite's energy production and leading to cell death.

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this triamine have been tested against various cancer cell lines with promising results .

Biological Activities

This compound and its derivatives have exhibited a range of biological activities:

- Anticancer : Several studies have reported on the anticancer efficacy of pyrimidine derivatives. For example, a study demonstrated that specific derivatives showed IC values lower than established chemotherapeutics like etoposide against cancer cell lines such as MCF-7 and A549 .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound 12 | MCF-7 | 0.09 ± 0.0085 |

| Compound 16 | A549 | 0.03 ± 0.0056 |

| Etoposide | MCF-7 | >1.00 |

- Antiviral : Some derivatives have shown antiviral properties against various viruses by inhibiting viral replication .

- Anti-inflammatory : Pyrimidine derivatives have also been evaluated for their anti-inflammatory effects, showing potential in reducing inflammation markers in vitro .

Case Studies

- Antimalarial Studies : A derivative of this compound was tested for its efficacy against Plasmodium falciparum, revealing significant inhibition of parasite growth at low concentrations.

- Anticancer Research : A series of pyrimidine derivatives were synthesized and screened for anticancer activity against multiple human cancer cell lines. Notably, compounds with specific substitutions on the pyrimidine ring exhibited enhanced potency compared to standard treatments .

- Tyrosinase Inhibition : Pyrimidine derivatives have been evaluated for their ability to inhibit tyrosinase activity—an important target for treating hyperpigmentation disorders—showing comparable efficacy to established inhibitors like kojic acid .

Propriétés

IUPAC Name |

pyrimidine-4,5,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNBXFXEMHPGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49721-45-1 (sulfate 1:1), 6640-23-9 (sulfate 1:1 monohydrate), 68738-86-3 (sulfate) | |

| Record name | 4,5,6-Triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10151996 | |

| Record name | 4,5,6-Triaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-70-7 | |

| Record name | 4,5,6-Pyrimidinetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6-Triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 118-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-Triaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4,5,6-triyltriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6-TRIAMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHL9UQ3Q4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the provided research papers focus heavily on the synthetic utility of 4,5,6-Triaminopyrimidine as a precursor to various heterocyclic compounds, they don't delve into its specific biological targets or downstream effects. More research is needed to elucidate its biological activity profile.

A: * Molecular Formula: C4H7N5 * Molecular Weight: 125.14 g/mol* Spectroscopic Data: The papers discuss characterization using various spectroscopic techniques, including UV-Visible, FTIR, 1H-NMR, 13C-NMR, and HSQC spectroscopy [, , , , , , ]. These techniques provide information about the compound's functional groups, bonding patterns, and overall structure.

ANone: The research papers primarily focus on the compound's reactivity and use in synthetic transformations. Information on its stability under various conditions, compatibility with different materials, or specific applications beyond synthesis is limited in the provided context.

ANone: The provided research does not highlight any catalytic properties of 4,5,6-Triaminopyrimidine. Its primary role in these studies is as a building block for synthesizing other compounds, such as purines, pyrimidodiazepines, and triazolopyrimidines.

A: While some papers mention structure analysis using NMR [, , ], they don't delve into computational modeling studies like simulations or QSAR models. Further research employing these techniques could provide valuable insights into its reactivity, potential biological targets, and physicochemical properties.

ANone: Information regarding the stability of 4,5,6-Triaminopyrimidine under various storage conditions or formulation strategies to enhance its stability, solubility, or bioavailability is not extensively discussed in the provided research.

ANone: The provided research primarily focuses on synthetic aspects and does not address SHE regulations related to 4,5,6-Triaminopyrimidine. Consulting relevant safety data sheets and regulatory guidelines is crucial for handling and using this compound.

ANone: The research papers do not provide data on the absorption, distribution, metabolism, excretion (ADME), or in vivo activity and efficacy of 4,5,6-Triaminopyrimidine. Further investigations are needed to establish its PK/PD profile.

A: Some studies have investigated the biological activity of derivatives synthesized from 4,5,6-Triaminopyrimidine. For example, one paper examined the antitumor and antiviral activities of triazolopyrimidines [] synthesized from 4,5,6-Triaminopyrimidine, while another explored the anticancer, anti-inflammatory, and analgesic properties of various heterocyclic compounds derived from this compound []. These studies suggest the potential of 4,5,6-Triaminopyrimidine derivatives as lead compounds for drug development.

ANone: The provided research papers do not delve into resistance mechanisms or cross-resistance related to 4,5,6-Triaminopyrimidine or its derivatives. More research is needed in this area.

ANone: The research primarily focuses on synthetic aspects and does not extensively discuss the toxicology or long-term safety profile of 4,5,6-Triaminopyrimidine. Standard safety protocols and toxicological studies are essential for handling and evaluating the compound's safety.

ANone: The provided research papers primarily focus on the synthesis and characterization of 4,5,6-Triaminopyrimidine and its use in preparing various heterocyclic compounds. As a result, they do not provide detailed information on these specific aspects.

A: The studies illustrate the involvement of 4,5,6-Triaminopyrimidine in different research areas, including organic synthesis, medicinal chemistry, and materials science. For instance, one study explored the use of 4,5,6-Triaminopyrimidine in developing metal complexes with potential applications in materials science []. This signifies the compound's ability to bridge different disciplines and foster cross-disciplinary research collaborations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.